Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1h-pyrazol-4-yl)-amide dihydrochloride Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1h-pyrazol-4-yl)-amide dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1185126-63-9
VCID: VC2816442
InChI: InChI=1S/C11H18N4O2.2ClH/c1-3-15-7-9(8(2)14-15)13-11(16)10-6-12-4-5-17-10;;/h7,10,12H,3-6H2,1-2H3,(H,13,16);2*1H
SMILES: CCN1C=C(C(=N1)C)NC(=O)C2CNCCO2.Cl.Cl
Molecular Formula: C11H20Cl2N4O2
Molecular Weight: 311.21 g/mol

Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1h-pyrazol-4-yl)-amide dihydrochloride

CAS No.: 1185126-63-9

Cat. No.: VC2816442

Molecular Formula: C11H20Cl2N4O2

Molecular Weight: 311.21 g/mol

* For research use only. Not for human or veterinary use.

Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1h-pyrazol-4-yl)-amide dihydrochloride - 1185126-63-9

Specification

CAS No. 1185126-63-9
Molecular Formula C11H20Cl2N4O2
Molecular Weight 311.21 g/mol
IUPAC Name N-(1-ethyl-3-methylpyrazol-4-yl)morpholine-2-carboxamide;dihydrochloride
Standard InChI InChI=1S/C11H18N4O2.2ClH/c1-3-15-7-9(8(2)14-15)13-11(16)10-6-12-4-5-17-10;;/h7,10,12H,3-6H2,1-2H3,(H,13,16);2*1H
Standard InChI Key LFVKKGRSHUKUNL-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)C)NC(=O)C2CNCCO2.Cl.Cl
Canonical SMILES CCN1C=C(C(=N1)C)NC(=O)C2CNCCO2.Cl.Cl

Introduction

Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1H-pyrazol-4-yl)-amide dihydrochloride is a complex organic compound featuring a morpholine ring and a pyrazole moiety. Its unique structure, which includes a carboxylic acid group and an amide linkage, contributes to its potential biological activity and reactivity in various chemical processes. This compound is of interest in medicinal chemistry due to its potential therapeutic effects and applications in pharmaceutical and agrochemical manufacturing.

Synthesis

The synthesis of Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1H-pyrazol-4-yl)-amide dihydrochloride typically involves the reaction of morpholine-2-carboxylic acid with 1-ethyl-3-methyl-1H-pyrazol-4-ylamine under acidic conditions. The reaction is often conducted in organic solvents like dichloromethane or ethyl acetate, with a strong acid catalyst such as hydrochloric acid. Heating the reaction mixture to reflux for several hours ensures complete conversion. The crude product is then purified by recrystallization from solvents like ethanol or methanol.

Industrial Production Methods

For industrial-scale production, the synthesis process can be scaled up using larger reaction vessels and continuous flow reactors to enhance efficiency and yield. Rigorous quality control measures, including techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product.

Types of Reactions

This compound can undergo various chemical reactions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Oxidation can yield carboxylic acids, aldehydes, and ketones.

  • Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride. Reduction can produce alcohols and aldehydes.

  • Substitution: The compound can participate in substitution reactions where functional groups on the morpholine ring or the pyrazolyl moiety are replaced by other groups.

Biological Activity

Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1H-pyrazol-4-yl)-amide dihydrochloride exhibits potential biological activities, including antimicrobial and antifungal properties. Its unique structure makes it a valuable candidate for further research in medicinal chemistry, particularly in drug development for treating various diseases.

Applications in Research and Industry

The compound serves as a building block in organic synthesis, especially in preparing more complex molecules. It is utilized in the manufacturing of pharmaceuticals and agrochemicals due to its potential therapeutic effects and diverse applications.

Comparison with Similar Compounds

Similar compounds include other morpholine derivatives and pyrazolyl amides, which may have different biological activities and uses. The uniqueness of this compound lies in its combination of functional groups and potential for diverse applications.

Research Findings and Data

PropertyDescription
Molecular FormulaC₁₁H₂₀Cl₂N₄O₂
Molecular WeightApproximately 311.21 g/mol
Synthesis ConditionsAcidic conditions, organic solvents like dichloromethane or ethyl acetate
Biological ActivityAntimicrobial, antifungal properties
Industrial ApplicationsPharmaceutical and agrochemical manufacturing

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